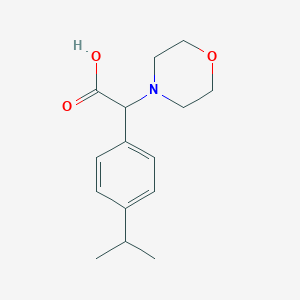

2-(4-Isopropylphenyl)-2-morpholinoacetic acid

Description

2-(4-Isopropylphenyl)-2-morpholinoacetic acid is a synthetic organic compound characterized by a morpholino ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to an acetic acid backbone, with a 4-isopropylphenyl substituent at the α-carbon (Figure 1).

Properties

Molecular Formula |

C15H21NO3 |

|---|---|

Molecular Weight |

263.33 g/mol |

IUPAC Name |

2-morpholin-4-yl-2-(4-propan-2-ylphenyl)acetic acid |

InChI |

InChI=1S/C15H21NO3/c1-11(2)12-3-5-13(6-4-12)14(15(17)18)16-7-9-19-10-8-16/h3-6,11,14H,7-10H2,1-2H3,(H,17,18) |

InChI Key |

HHNCOUNXKSJNIL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C(=O)O)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)-2-morpholinoacetic acid typically involves the reaction of 4-isopropylbenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired product. Common reagents used in this synthesis include sodium borohydride for reduction and acetic acid as a solvent.

Industrial Production Methods

Industrial production of 2-(4-Isopropylphenyl)-2-morpholinoacetic acid may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)-2-morpholinoacetic acid undergoes various chemical reactions including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, facilitated by reagents such as bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Bromine in carbon tetrachloride for bromination, nitric acid for nitration.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-(4-Isopropylphenyl)-2-morpholinoacetic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)-2-morpholinoacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Morpholinoacetic Acid Derivatives

2-Morpholino-2-phenylacetic Acid

- Structure : Differs from the target compound by replacing the 4-isopropylphenyl group with a simple phenyl ring.

- Properties :

- Reduced lipophilicity (logP ~1.2 estimated) compared to the target compound (logP ~2.8 estimated due to the isopropyl group).

- Higher aqueous solubility, as the isopropyl group in the target compound increases hydrophobicity.

- Applications : Used as a synthetic intermediate in bioorthogonal labeling and proteasome profiling studies .

Ethyl 2-(2-((4-Methoxyphenoxy)methyl)morpholino)acetate

- Structure: Features a methoxyphenoxy-methyl group on the morpholine ring and an ethyl ester instead of a carboxylic acid.

- Properties: Esterification improves cell membrane permeability but requires hydrolysis for activation. The 4-methoxyphenoxy group introduces electron-donating effects, altering reactivity in synthetic pathways .

Imidazolidinone Derivatives

IM-7 (3-Phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione)

- Structure: Contains a 4-isopropylphenyl group but replaces the morpholinoacetic acid core with an imidazolidin-dione ring.

- Bioactivity : Demonstrates acute cardiovascular effects in rats, including hypotension and bradycardia, likely mediated via cholinergic pathways .

- The 4-isopropylphenyl group contributes similar lipophilicity but lacks the hydrogen-bonding capability of the morpholine ring.

Acetamide and Sulfonamide Derivatives

2-(4-Isopropyl-3-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide

- Structure: Combines a phenoxyacetamide backbone with morpholine and 4-isopropyl-3-methylphenyl groups.

- Properties :

2-(4-Chlorobenzenesulfonamido)-2-phenylacetic Acid

- Structure: Features a sulfonamido group instead of morpholino and a chlorophenyl substituent.

- Properties: Sulfonamido groups increase acidity (pKa ~3.5) compared to morpholinoacetic acid derivatives (pKa ~4.5). The chlorine atom enhances electronegativity, influencing binding to serine proteases or kinases .

Functionalized Propenones and Radiolabeled Compounds

(E)-1-(4-Hydroxyphenyl)-3-(4-isopropylphenyl)prop-2-en-1-one

- Structure: A propenone derivative conjugated with DTPA for radiolabeling.

- Applications: Used in ⁹⁹ᵐTc-based imaging agents, highlighting the versatility of the 4-isopropylphenyl group in diagnostic chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.